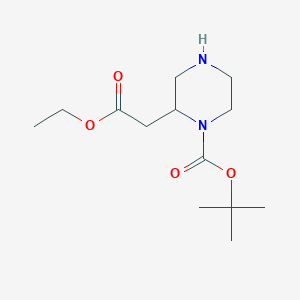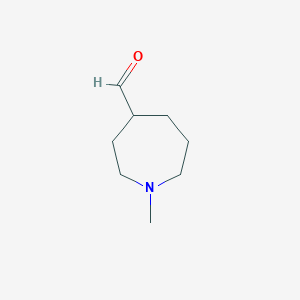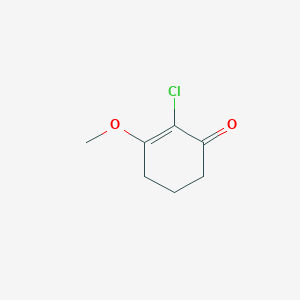![molecular formula C8H12N2 B13034704 6,6-Dimethyl-6,7-dihydro-5H-pyrrolo[1,2-A]imidazole](/img/structure/B13034704.png)
6,6-Dimethyl-6,7-dihydro-5H-pyrrolo[1,2-A]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Dimethyl-6,7-dihydro-5H-pyrrolo[1,2-A]imidazole is a heterocyclic compound that features a fused ring system combining a pyrrole and an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-6,7-dihydro-5H-pyrrolo[1,2-A]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aminocarbonyl compounds through a Marckwald reaction, which proceeds in two steps to afford the desired product in high yield . This method is advantageous for preparing bulk quantities of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
6,6-Dimethyl-6,7-dihydro-5H-pyrrolo[1,2-A]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the fused ring system.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid for nitration , reducing agents such as hydrogen gas or metal hydrides, and various electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions include nitro derivatives, reduced forms of the compound, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
6,6-Dimethyl-6,7-dihydro-5H-pyrrolo[1,2-A]imidazole has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a scaffold for designing bioactive molecules, including potential drug candidates.
Mecanismo De Acción
The mechanism of action of 6,6-Dimethyl-6,7-dihydro-5H-pyrrolo[1,2-A]imidazole involves its interaction with specific molecular targets. For example, as a necroptosis inhibitor, it binds to the allosteric pocket of receptor-interacting protein kinase 1 (RIPK1), inhibiting its activity and preventing necroptosis . This interaction disrupts the signaling pathways involved in cell death, thereby exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-A]imidazole: Lacks the dimethyl groups but shares the core fused ring structure.
6,7-Dihydro-5H-pyrrolo[1,2-B]triazole: Another fused ring system with different nitrogen positioning.
2-Aryl-6,7-Dihydro-5H-pyrrolo[1,2-A]imidazoles: These compounds have aryl groups attached, providing different chemical properties and biological activities.
Uniqueness
6,6-Dimethyl-6,7-dihydro-5H-pyrrolo[1,2-A]imidazole is unique due to the presence of dimethyl groups, which can influence its chemical reactivity, stability, and interaction with biological targets
Propiedades
Fórmula molecular |
C8H12N2 |
|---|---|
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
6,6-dimethyl-5,7-dihydropyrrolo[1,2-a]imidazole |
InChI |
InChI=1S/C8H12N2/c1-8(2)5-7-9-3-4-10(7)6-8/h3-4H,5-6H2,1-2H3 |
Clave InChI |
LLZXUHXVGGEKBS-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=NC=CN2C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methyl-1-phenyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13034634.png)




![(1S)-1-(4-hydroimidazo[1,2-a]pyridin-7-yl)ethylamine](/img/structure/B13034681.png)

![2-Iodo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13034687.png)

![cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepine](/img/structure/B13034705.png)



